N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-1-phenylmethanesulfonamide
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Overview
Description
Dimethylamine is an organic compound with the formula (CH3)2NH . This secondary amine is a colorless, flammable gas with an ammonia-like odor . It is commonly encountered commercially as a solution in water at concentrations up to around 40% .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of dimethylamine with other reagents . For example, dimethylamine is produced commercially via the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .Molecular Structure Analysis
The molecule consists of a nitrogen atom with two methyl substituents and one hydrogen . The exact structure of “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-phenylmethanesulfonamide” would depend on the specific arrangement of these and additional atoms in the molecule.Chemical Reactions Analysis
Dimethylamine reacts with acids to form salts, such as dimethylamine hydrochloride, an odorless white solid . The specific reactions of “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-phenylmethanesulfonamide” would depend on its exact molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, dimethylamine is a colorless gas with a fishy, ammoniacal odor . It has a density of 649.6 kg/m^3 at 25 °C .Scientific Research Applications
Cycloaddition Reactions and Chemical Synthesis
N-Sulfinylsulfonamides exhibit significant reactivity in cycloaddition reactions with ketenimines, leading to the formation of various complex molecules. For instance, the reaction between N-sulfinylsulfonamides and ketenimines in ether produces [2+2] cycloadducts, which are then hydrolyzed to N,N′′-disubstituted amidine derivatives. These reactions demonstrate the compound's utility in creating novel chemical structures and exploring new chemical pathways (Minami, Takimoto, & Agawa, 1975).
Photophysical Properties and Sensing Applications
The synthesis and characterization of fluorescent solvatochromic dyes incorporating the dimethylamino group highlight the compound's application in developing fluorescent molecular probes. These probes, due to their strong solvent-dependent fluorescence, can be utilized in studying various biological events and processes, demonstrating the compound's versatility in scientific research (Diwu et al., 1997).
Antimicrobial Evaluation
Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety have been synthesized, showing significant antimicrobial activities. These activities suggest the compound's potential in developing new antimicrobial agents, particularly in addressing the challenges of drug-resistant bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).
Tautomeric Behavior Investigation
Research into the tautomeric forms of molecules containing the dimethylamino group, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, contributes to understanding their pharmaceutical and biological activities. This study, using spectroscopic methods, indicates the compound's importance in bioorganic and medicinal chemistry, particularly in the design of drugs with specific conformational requirements (Erturk et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The utility of N,N-dimethyl enaminones as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic a broad range of heterocyclic and fused heterocyclic derivatives has been studied . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-11-14(12(2)17-15(16-11)19(3)4)18-22(20,21)10-13-8-6-5-7-9-13/h5-9,18H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICRXPELFLPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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